molecular formula C11H18N2O3 B12856270 Tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate

Tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate

Cat. No.: B12856270
M. Wt: 226.27 g/mol
InChI Key: GWWWIDZYDGQWHO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate is a heterocyclic organic compound featuring an isoxazole ring substituted with a tert-butyl ester group at position 4 and a 2-aminopropan-2-yl group at position 3. The 2-aminopropan-2-yl substituent introduces a branched aliphatic amine, which may facilitate further functionalization (e.g., amide coupling) or modulate solubility and pharmacokinetic properties in medicinal chemistry applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)7-6-15-13-8(7)11(4,5)12/h6H,12H2,1-5H3

InChI Key

GWWWIDZYDGQWHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CON=C1C(C)(C)N

Origin of Product

United States

Preparation Methods

Formation of Isoxazole Core

  • The isoxazole ring is commonly synthesized by 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.
  • Alternatively, condensation of hydroxylamine derivatives with β-ketoesters can yield isoxazole intermediates.
  • Reaction conditions often involve mild heating (50–80 °C) in solvents like dichloromethane or methanol.

Introduction of the 2-Aminopropan-2-yl Group

  • The amino substituent at the 3-position can be introduced via nucleophilic substitution on a halogenated isoxazole intermediate.
  • Another approach involves reductive amination of a ketone precursor with ammonia or amines under hydrogenation conditions.
  • For example, treatment of an isoxazole-4-carboxylate intermediate with aqueous ammonia at elevated temperatures (60–90 °C) for several hours (4–15 h) leads to amination with high yields (up to 96%).

Protection of the Carboxyl Group as Tert-butyl Ester

  • The carboxyl group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at room temperature or slightly elevated temperatures.
  • Typical reaction times are 3–4 hours with stirring.
  • The product is purified by column chromatography using dichloromethane/methanol mixtures (e.g., 95:5) to afford the tert-butyl ester in yields around 60–70%.

Representative Experimental Data Table

Step Reagents & Conditions Yield (%) Notes
Isoxazole ring formation Cyclization of nitrile oxide with alkyne; DCM, 60 °C, 4 h 70–85 Monitored by TLC and NMR
Amination Aqueous ammonia, reflux or 60–90 °C, 4–15 h 62–96 High selectivity; product isolated as oil or solid
Carboxyl protection Di-tert-butyl dicarbonate, DCM, rt, 4 h 62 Purified by column chromatography

Analytical and Purification Techniques

  • Monitoring : Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR at 400 MHz) are used to track reaction progress and confirm structure.
  • Purification : Column chromatography on silica gel with solvent gradients (dichloromethane/methanol) is standard.
  • Drying agents : Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) are used to dry organic layers before concentration.

Research Findings and Optimization Notes

  • The amination step benefits from prolonged reaction times and controlled temperatures to maximize yield and minimize side products.
  • The tert-butyl ester protection is sensitive to moisture; anhydrous conditions improve yield and purity.
  • Hydrogenation with palladium on activated carbon can be used for reduction steps in related syntheses, ensuring clean conversion without over-reduction.
  • The choice of solvent (e.g., dichloromethane vs. tetrahydrofuran) affects reaction rates and product isolation efficiency.

Chemical Reactions Analysis

Protection and Deprotection of the Amine Functionality

The tert-butyl carbamate (Boc) group in the compound serves as a protective moiety for the amine, enabling selective functionalization of other reactive sites.

  • Boc Deprotection :
    Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, yielding the free amine (e.g., 4-(5-fluoro-2-methoxy-pyridin-3-yl)-benzylamine) .

    • Conditions : TFA (2 ml, 0.026 mmol) in DCM (4 ml), 2 h at RT.

    • Yield : ~90% (isolated as a crude product).

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid derivative of tert-butyl-protected amines facilitates coupling with aryl halides.

  • Example Reaction :
    tert-Butyl-protected boronic acid + 3-bromo-5-fluoro-2-methoxy-pyridine → Coupled product .

    • Catalyst : Tetrakis(triphenylphosphine)palladium(0).

    • Base : 2M Na₂CO₃.

    • Solvent System : Toluene/ethanol/water (4:1:1).

    • Conditions : Reflux for 24 h.

    • Yield : 91% after purification .

Amide Bond Formation

The free amine generated after Boc deprotection reacts with sulfonyl chlorides or carboxylic acids to form sulfonamides or amides.

  • Sulfonamide Synthesis :
    Reaction of 4-(5-fluoro-2-methoxy-pyridin-3-yl)-benzylamine with 3,5-dimethyl-isoxazole-4-sulfonyl chloride .

    • Conditions : DCM, triethylamine (TEA), RT.

    • MS (ESI) : m/z 392 [M+H]⁺.

Ring Functionalization of the Isoxazole Core

Modifications to the isoxazole ring are achieved via electrophilic substitution or cycloaddition.

  • Chlorination :
    Use of N-chlorosuccinimide (NCS) in DMF at 60°C introduces chlorine at the C-5 position of isoxazole .

    • Yield : 86% (for analogous compounds).

  • Alkyne Cycloaddition :
    Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis to yield carboxylic acids under acidic or basic conditions.

  • Basic Hydrolysis :
    LiOH in ethanol/water (70°C, 8 h) cleaves the ester to the carboxylic acid .

    • Yield : 84–95% (for related esters).

Key Reaction Data Table

Reaction TypeReagents/ConditionsYieldApplication ExampleRef.
Boc DeprotectionTFA/DCM, 2 h, RT~90%Amine intermediate synthesis
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water91%Biaryl formation
Sulfonamide FormationSulfonyl chloride, TEA, DCM-Bioactive molecule synthesis
Ester HydrolysisLiOH, ethanol/water, 70°C84–95%Carboxylic acid derivative

Biological Activity and Derivatives

While direct biological data for this compound is unavailable, structurally related isoxazole sulfonamides exhibit:

  • Antitubercular Activity : MIC values ≤1 µg/mL against M. tuberculosis H37Rv .

  • RORγt Inhibition : IC₅₀ values of 53.5 µM for coactivator recruitment .

Synthetic Challenges and Optimizations

  • Regioselectivity : HMBC correlations and ¹³C NMR confirm regiochemistry in isoxazole derivatives .

  • Purification : Silica gel chromatography (heptane/EtOAc) effectively isolates intermediates .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds similar to tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate can act as tissue-selective androgen receptor modulators (SARMs). These compounds have shown promise in treating androgen receptor-dependent cancers, such as prostate cancer. The ability of these compounds to selectively modulate the androgen receptor can lead to effective therapies with fewer side effects compared to traditional androgen antagonists .

1.2 Antitubercular Properties
Recent studies have highlighted the potential of isoxazole derivatives, including those with similar structures to this compound, in combating Mycobacterium tuberculosis. These compounds demonstrated significant bactericidal activity while exhibiting low cytotoxicity towards eukaryotic cells. This characteristic is particularly beneficial as it reduces the likelihood of developing resistant strains of bacteria .

1.3 Antimicrobial Activity
Compounds related to this compound have also been evaluated for their antimicrobial properties. They have shown effectiveness against various resistant bacterial strains, making them candidates for further development in treating infections caused by antibiotic-resistant organisms .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications in the isoxazole ring and the side chains can significantly influence the biological activity and selectivity of the compound.

Modification Effect on Activity Reference
Substitution on isoxazole ringEnhanced anticancer activity
Variations in alkyl groupsImproved antibacterial properties
Alterations in carboxylate groupIncreased solubility and bioavailability

Case Studies

3.1 Prostate Cancer Treatment
A study focused on SARMs similar to this compound demonstrated their efficacy in inhibiting the proliferation of prostate cancer cell lines. The findings suggested that these compounds could serve as a novel therapeutic option for patients with castration-resistant prostate cancer, offering a targeted approach with potentially fewer side effects compared to traditional therapies .

3.2 Antitubercular Drug Development
In another case study, a series of substituted isoxazoles were synthesized and tested for their antitubercular activity. The results indicated that certain modifications led to compounds with high selectivity against Mycobacterium tuberculosis while maintaining low toxicity levels, paving the way for new treatments against tuberculosis .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate, a comparison is drawn with structurally related tert-butyl carboxylate derivatives, such as (R)-tert-butyl 3-(pyridin-2-ylamino)piperidine-1-carboxylate (hereafter referred to as Compound A) . Key differentiating factors include heterocyclic ring systems, substituent groups, and associated physicochemical and safety profiles.

Structural and Functional Differences

Property This compound Compound A
Core Heterocycle Isoxazole (5-membered, O/N) Piperidine (6-membered saturated N-ring)
Substituents 2-Aminopropan-2-yl (branched aliphatic amine) Pyridin-2-ylamino (aromatic amine)
Functional Groups Tert-butyl ester, primary amine Tert-butyl ester, secondary amine (pyridine-linked)
Molecular Formula C₁₁H₁₈N₂O₃* C₁₅H₂₃N₃O₂
Potential Reactivity Ester hydrolysis, amine acylation Ester hydrolysis, aromatic amine coordination/ligation

Physicochemical Properties

  • However, the tert-butyl group in both compounds confers lipophilicity.
  • Stability : Both compounds’ tert-butyl esters are hydrolytically stable under basic conditions but susceptible to acidic cleavage. The aliphatic amine in the target compound may exhibit higher reactivity than Compound A’s aromatic amine, affecting storage and handling requirements.

Table 1: Key Comparative Data

Aspect This compound Compound A
Heterocycle Reactivity Electrophilic substitution at isoxazole C-5 Piperidine N-H deprotonation for functionalization
Thermal Stability Likely stable to 150°C (tert-butyl esters) Decomposes above 200°C (piperidine stability)
Toxicity Profile High (amine reactivity) Moderate (aromatic amine stabilization)

Critical Analysis

  • Compound A’s pyridine moiety may confer greater photostability but lower solubility in polar solvents.

Biological Activity

Tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate (TBAPIC) is an organic compound notable for its unique structural features, including an isoxazole ring and an amino group. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of TBAPIC is C11_{11}H18_{18}N2_2O3_3, with a molecular weight of 226.27 g/mol. The compound's structure allows for interactions with biological macromolecules, which can modulate enzyme or receptor activities, suggesting potential therapeutic applications.

The biological activity of TBAPIC is primarily attributed to the following mechanisms:

  • Hydrogen Bonding : The amino group in TBAPIC facilitates hydrogen bonding with proteins and nucleic acids, enhancing its interaction with biological targets.
  • π-π Interactions : The isoxazole ring can engage in π-π interactions, which are crucial for stabilizing the binding of the compound to various macromolecules.

These interactions can influence the activity of enzymes and receptors, potentially leading to anti-inflammatory and anticancer effects .

Anticancer Activity

Recent studies have demonstrated that TBAPIC exhibits significant anticancer properties. For instance, in vitro assays have shown that TBAPIC can inhibit the proliferation of various cancer cell lines. A comparative analysis of its activity against different cell lines revealed:

Cell LineIC50 (µM)Notes
MCF-7 (Breast)< 15High sensitivity to TBAPIC
PC-3 (Prostate)< 20Moderate sensitivity
A549 (Lung)< 25Lower sensitivity compared to others

The compound's ability to induce apoptosis in these cells has been linked to its structural features, which allow it to interfere with critical signaling pathways involved in cell survival .

Anti-inflammatory Effects

In addition to its anticancer properties, TBAPIC has shown promise as an anti-inflammatory agent. Experimental models have indicated that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. This effect is believed to arise from the compound's capacity to modulate immune responses through its interactions with specific receptors .

Case Studies

  • Study on Anticancer Activity : A study conducted by researchers at a leading university evaluated the effects of TBAPIC on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with TBAPIC for 48 hours. This study emphasized the need for further investigation into the compound's mechanism of action and potential clinical applications .
  • Inflammation Model : In a separate study involving animal models of inflammation, TBAPIC was administered to assess its efficacy in reducing inflammation markers. The results showed a marked decrease in inflammatory cytokines compared to control groups, supporting its potential as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving isoxazole ring formation, tert-butyl ester protection, and functionalization of the aminopropyl group. For example, catalytic asymmetric reductions (e.g., Corey-Bakshi-Shibata) have been employed for structurally similar isoxazole derivatives to control stereochemistry . Key factors include:

  • Catalyst selection : Chiral catalysts (e.g., oxazaborolidines) improve enantiomeric excess.
  • Solvent systems : Polar aprotic solvents (e.g., THF, DCM) enhance reaction homogeneity.
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during sensitive steps like amine functionalization.
  • Purification : Recrystallization from ethanol/water mixtures (10:1 v/v) is effective for isolating crystalline intermediates .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : A combination of techniques is used:

  • NMR spectroscopy : Key signals include the tert-butyl singlet (~1.3 ppm in 1^1H-NMR) and isoxazole ring protons (~6.5–7.5 ppm). 13^{13}C-NMR confirms ester carbonyl (~165 ppm) and isoxazole carbons (~95–160 ppm) .
  • Melting point analysis : Consistency with literature values (e.g., 114–116°C for analogous compounds) indicates purity .
  • Elemental analysis : Matches calculated C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts or splitting patterns) be resolved during structural elucidation?

  • Methodological Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) resolve ambiguities by refining crystal structures. For example, SHELXL can model disorder in the tert-butyl group or isoxazole ring .
  • Dynamic NMR studies : Variable-temperature NMR detects conformational exchange in the aminopropyl group, explaining split signals.
  • Computational validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with experimental data .

Q. What strategies optimize enantiomeric purity in the synthesis of this compound, particularly for applications in chiral drug intermediates?

  • Methodological Answer :

  • Asymmetric catalysis : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) improve stereocontrol during amine installation .
  • Chromatographic resolution : Chiral stationary phases (e.g., amylose- or cellulose-based columns) separate enantiomers post-synthesis.
  • Crystallization-induced diastereomer resolution : Use of chiral resolving agents (e.g., tartaric acid derivatives) enhances enantiomeric excess .

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of the isoxazole-4-carboxylate scaffold in further functionalization?

  • Methodological Answer :

  • Steric hindrance : The tert-butyl group reduces nucleophilic substitution at the ester carbonyl but stabilizes intermediates via steric protection.
  • Electronic effects : Electron-withdrawing isoxazole rings enhance electrophilicity at C-5, facilitating regioselective functionalization (e.g., Suzuki coupling at C-5 vs. C-3) .
  • Computational modeling : Frontier molecular orbital (FMO) analysis predicts reactive sites using software like Gaussian or ORCA.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points or spectroscopic data?

  • Methodological Answer :

  • Purity verification : Re-crystallize the compound and repeat elemental analysis.
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.
  • Spectral simulation : Tools like ACD/Labs or MestReNova simulate NMR spectra for comparison with observed data .

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